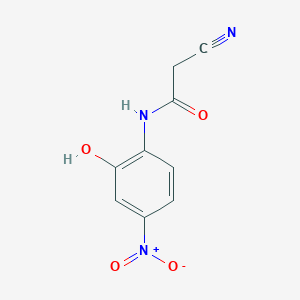
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a cyano group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide typically involves the reaction of 2-hydroxy-4-nitroaniline with cyanoacetic acid or its derivatives. One common method involves the following steps:
Reaction with Cyanoacetic Acid: The starting material, 2-hydroxy-4-nitroaniline, is reacted with cyanoacetic acid in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. This reaction leads to the formation of the desired product.
Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: Some derivatives of this compound have been investigated for their potential use as pharmaceutical agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano, hydroxy, and nitro groups contributes to the compound’s ability to form hydrogen bonds and other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.
2-cyano-N-(2-hydroxy-3-nitrophenyl)acetamide: Another positional isomer with the nitro group in the meta position.
2-cyano-N-(2-hydroxy-4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the cyano, hydroxy, and nitro groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7N3O4/c10-4-3-9(14)11-7-2-1-6(12(15)16)5-8(7)13/h1-2,5,13H,3H2,(H,11,14) |
Clave InChI |
QLYKGCCGCAFDRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)

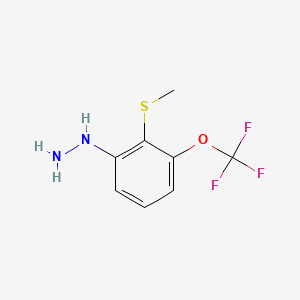
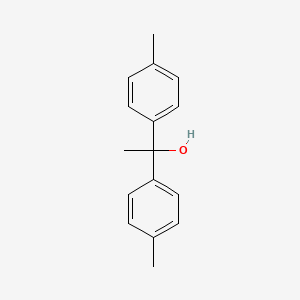

![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
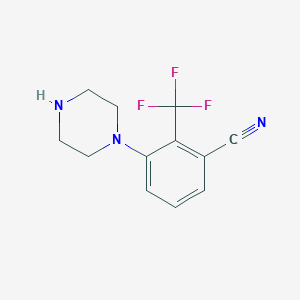

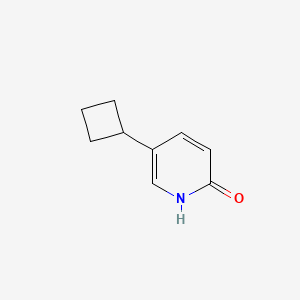
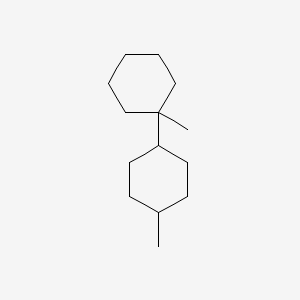
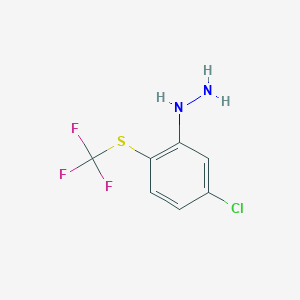
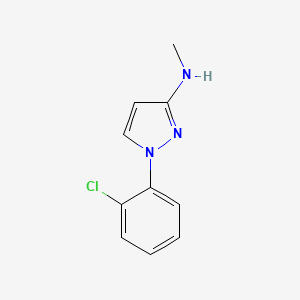

![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
